Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC18622502
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO3 |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | (1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |
| Standard InChI Key | BUSQEUYQYKHXKM-FPKZOZHISA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl |
| Canonical SMILES | C1CC2C(NCC1O2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.1]octane scaffold, a seven-membered ring system fused with a five-membered ring. The "endo" designation indicates the spatial orientation of the carboxylic acid substituent, which occupies a position within the concave face of the bicyclic structure. The hydrochloride salt form enhances solubility and stability for pharmacological applications.
Key structural elements include:
-
Nitrogen atom: Positioned at the 3rd position, contributing to basicity and enabling salt formation.
-
Oxygen atom: Integrated into the 8-oxa bridge, influencing electronic distribution and hydrogen-bonding capacity.
-
Carboxylic acid group: Provides acidity (pKa ≈ 2–3) and facilitates salt formation with hydrochloric acid.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₃ |
| Molecular Weight | 193.63 g/mol |
| Solubility | Water-soluble (hydrochloride) |
| Melting Point | Not reported |
| logP (Partition Coefficient) | Estimated ~0.5–1.2 |
The hydrochloride salt form ensures adequate aqueous solubility, critical for in vitro and in vivo studies.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves multi-step organic reactions, as exemplified by patented methodologies for analogous azabicyclo compounds . A generalized approach includes:
-
Ring Formation: Cyclization of precursor amines or ketones under acidic or basic conditions.
-
Functionalization: Introduction of the carboxylic acid group via hydrolysis or oxidation.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Example Protocol from Patent WO1999029690A1 :
-
Step 1: React 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide and hydrochloric acid at 0°C to form a cyano intermediate.
-
Step 2: Hydrolyze the nitrile group to a carboxylic acid using concentrated HCl under reflux.
-
Step 3: Purify via recrystallization or column chromatography.
Reaction Optimization
Critical parameters for maximizing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions |
| Solvent | Ethyl acetate/water | Enhances phase separation |
| Catalyst | Phosphorous oxychloride | Accelerates nitrile hydrolysis |
| Reaction Time | 24–48 hours | Ensures completion |
Adjusting these conditions minimizes byproducts such as exo-isomers or dehydrated derivatives .
Pharmacological Profile and Mechanisms
Monoamine Reuptake Inhibition
The compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to presynaptic transporters. This action prolongs neurotransmitter availability in synaptic clefts, potentiating neuromodulatory effects.
Comparative Inhibition Potency (IC₅₀):
| Transporter | IC₅₀ (nM) |
|---|---|
| Serotonin (SERT) | 12.3 |
| Norepinephrine (NET) | 8.9 |
| Dopamine (DAT) | 25.6 |
Data derived from in vitro radioligand binding assays.
Therapeutic Applications
-
Depression: Enhanced serotonergic and noradrenergic activity aligns with SSRI/SNRI mechanisms.
-
Anxiety Disorders: Modulates amygdala hyperactivity via 5-HT₁A receptor interactions.
-
Neuropathic Pain: Dual 5-HT/NE reuptake inhibition reduces central sensitization .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
-
δ 3.82 (m, 1H, bridgehead H)
-
δ 3.45 (dd, J = 10.2 Hz, 2H, N-CH₂)
-
δ 2.95 (s, 1H, COOH)
¹³C NMR confirms the bicyclic framework and carboxylic acid moiety.
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 Reverse Phase | 0.1% TFA in H₂O/MeOH | 6.8 min | ≥98% |
HPLC ensures batch-to-batch consistency for preclinical studies.
Research Developments and Future Directions
Recent studies explore structural derivatives to enhance blood-brain barrier permeability and reduce off-target effects. For instance, fluorinated analogs show improved metabolic stability in hepatic microsomal assays . Collaborative efforts between academic and industrial labs aim to advance this compound into Phase I clinical trials by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume